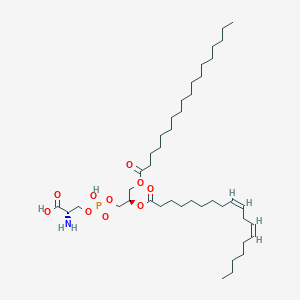
1-Steraoyl-2-Linoleoyl-sn-glycero-3-phospho-l-serine(monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Steraoyl-2-Linoleoyl-sn-glycero-3-phospho-l-serine (monosodium salt) is a phosphatidylserine derivative. It is a conjugate base of 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphoserine and is a major species at physiological pH 7.3 . This compound is a type of phosphatidylserine, which are phospholipids containing serine as a head group. Phosphatidylserines are crucial components of cell membranes and play a significant role in cell signaling and apoptosis .
Vorbereitungsmethoden
The synthesis of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-l-serine (monosodium salt) involves the esterification of glycerol with stearic acid and linoleic acid, followed by phosphorylation and subsequent attachment of the serine moiety . The industrial production methods typically involve enzymatic processes to ensure specificity and yield. The reaction conditions often include the use of catalysts and controlled temperature and pH to optimize the reaction .
Analyse Chemischer Reaktionen
1-Steraoyl-2-Linoleoyl-sn-glycero-3-phospho-l-serine (monosodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the phosphate group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions.
Wissenschaftliche Forschungsanwendungen
1-Steraoyl-2-Linoleoyl-sn-glycero-3-phospho-l-serine (monosodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical reactions.
Biology: This compound is used to investigate the role of phosphatidylserines in cell membrane structure and function.
Medicine: It is studied for its potential therapeutic effects in neurodegenerative diseases, as phosphatidylserines are known to support cognitive function.
Industry: It is used in the formulation of liposomes and other drug delivery systems.
Wirkmechanismus
The mechanism of action of 1-stearoyl-2-linoleoyl-sn-glycero-3-phospho-l-serine (monosodium salt) involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various proteins and enzymes, modulating their activity. The molecular targets include kinases and phosphatases involved in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Steraoyl-2-Linoleoyl-sn-glycero-3-phospho-l-serine (monosodium salt) is unique due to its specific fatty acid composition (stearic acid and linoleic acid). Similar compounds include:
1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-l-serine: Contains arachidonic acid instead of linoleic acid.
1-Palmitoyl-2-linoleoyl-sn-glycero-3-phospho-l-serine: Contains palmitic acid instead of stearic acid.
1-Oleoyl-2-linoleoyl-sn-glycero-3-phospho-l-serine: Contains oleic acid instead of stearic acid.
These similar compounds differ in their fatty acid composition, which can influence their physical properties and biological activities.
Eigenschaften
Molekularformel |
C42H78NO10P |
|---|---|
Molekulargewicht |
788 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[hydroxy-[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,38-39H,3-11,13,15-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b14-12-,20-18-/t38-,39+/m1/s1 |
InChI-Schlüssel |
AGTPCXBHIGMTEU-NREGDSCDSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


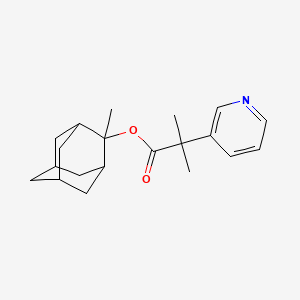

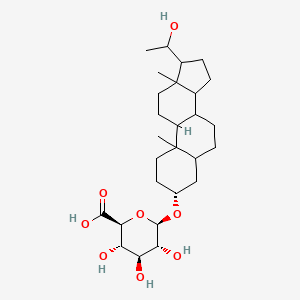
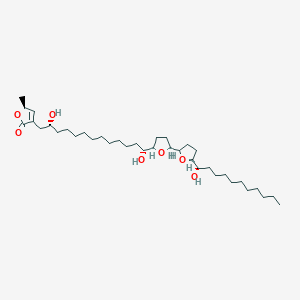
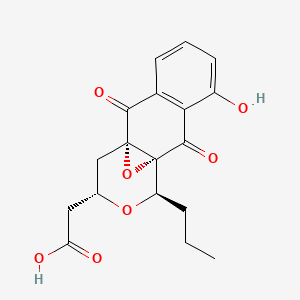


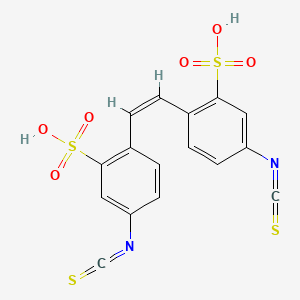
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B1242860.png)
![N'-{(1E)-[4-(methylthio)phenyl]methylene}-2-(2-naphthylamino)acetohydrazide](/img/structure/B1242866.png)
![(1R,2S,4S,6S,7S,10S)-7-methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-11(16),12,14-triene-6,14-diol](/img/structure/B1242868.png)
![1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester](/img/structure/B1242869.png)
![2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid](/img/structure/B1242870.png)

